molecular formula C6H8F3N3 B13603147 1-(3-(Trifluoromethyl)-1h-pyrazol-4-yl)ethan-1-amine

1-(3-(Trifluoromethyl)-1h-pyrazol-4-yl)ethan-1-amine

Cat. No.: B13603147
M. Wt: 179.14 g/mol
InChI Key: OPMAMTFSIBNJKW-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)-1h-pyrazol-4-yl)ethan-1-amine is a compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Trifluoromethyl)-1h-pyrazol-4-yl)ethan-1-amine typically involves the trifluoromethylation of secondary amines using reagents like CF3SO2Na. This method is advantageous due to its good functional group tolerance, mild reaction conditions, and the use of inexpensive or easy-to-handle materials .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the principles of large-scale synthesis would likely involve optimizing the reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Trifluoromethyl)-1h-pyrazol-4-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a new functional group such as a halide or an alkyl group.

Scientific Research Applications

1-(3-(Trifluoromethyl)-1h-pyrazol-4-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(3-(Trifluoromethyl)-1h-pyrazol-4-yl)ethan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenylamine: Similar in having a trifluoromethyl group, but attached to a phenyl ring instead of a pyrazole ring.

    1-(Trifluoromethyl)pyrazole: Lacks the ethanamine moiety, but shares the trifluoromethyl-pyrazole core structure.

Uniqueness

1-(3-(Trifluoromethyl)-1h-pyrazol-4-yl)ethan-1-amine is unique due to the combination of the trifluoromethyl group, the pyrazole ring, and the ethanamine moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C6H8F3N3

Molecular Weight

179.14 g/mol

IUPAC Name

1-[5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanamine

InChI

InChI=1S/C6H8F3N3/c1-3(10)4-2-11-12-5(4)6(7,8)9/h2-3H,10H2,1H3,(H,11,12)

InChI Key

OPMAMTFSIBNJKW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(NN=C1)C(F)(F)F)N

Origin of Product

United States

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